molecular formula C10H19NO B13809156 1-(2-Tetrahydrofurylmethyl)piperidine CAS No. 85187-52-6

1-(2-Tetrahydrofurylmethyl)piperidine

Cat. No.: B13809156
CAS No.: 85187-52-6
M. Wt: 169.26 g/mol
InChI Key: IHZVGLCONDEBNK-UHFFFAOYSA-N
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Description

1-(2-Tetrahydrofurylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofurylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tetrahydrofurylmethyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Tetrahydrofurylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .

Scientific Research Applications

1-(2-Tetrahydrofurylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydrofurylmethyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Tetrahydrofurylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofurylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .

Properties

CAS No.

85187-52-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)piperidine

InChI

InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2

InChI Key

IHZVGLCONDEBNK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCCO2

Origin of Product

United States

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